
5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo-substituted dimethylpropyl group attached to the thiazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2,2-dimethyl-1-propanol, which is a key intermediate.
Thiazole Formation: The thiazole ring is formed by reacting 2-methylthiazole with the prepared 3-bromo-2,2-dimethyl-1-propanol under specific conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are prepared and purified.
Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and automated systems.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex thiazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiazoles, thiazole sulfoxides, thiazole sulfones, and various thiazole derivatives with different functional groups.
Scientific Research Applications
5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or microbial metabolism, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-2H-tetrazole
- (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide
- 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
Uniqueness
5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is unique due to its specific thiazole ring structure combined with the bromo-substituted dimethylpropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H14BrNS |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
5-(3-bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-7-11-5-8(12-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3 |
InChI Key |
HRGWBALDQYXITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


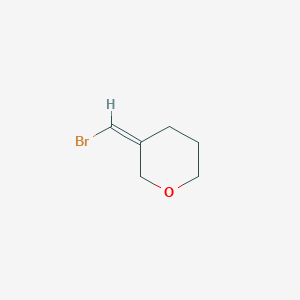
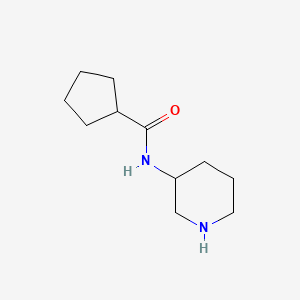
![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
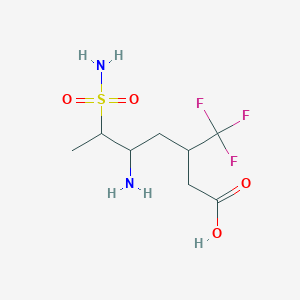

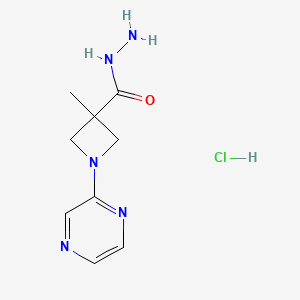
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)


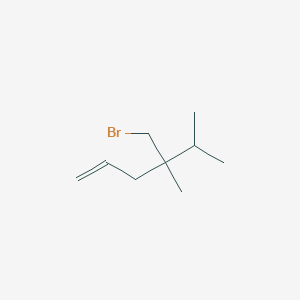
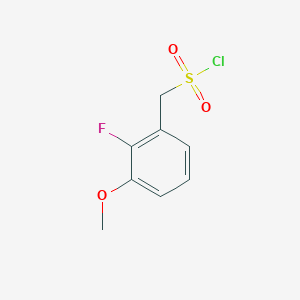

![4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13188467.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13188470.png)
